molecular formula C10H11F2NO B8158634 2-(Cyclopropylmethoxy)-4,5-difluoroaniline

2-(Cyclopropylmethoxy)-4,5-difluoroaniline

Cat. No.: B8158634
M. Wt: 199.20 g/mol
InChI Key: XVYHFJJIVUMWEG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4,5-difluoroaniline is an organic compound that features a cyclopropylmethoxy group and two fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4,5-difluoroaniline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aniline derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclopropylmethoxy Group Addition: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Fluorination: Using industrial fluorinating agents in large reactors.

    Efficient Substitution Reactions: Optimizing conditions to maximize yield and purity, such as temperature control and solvent selection.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4,5-difluoroaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its effects on cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzyme activity.

    Modulating Receptor Function: Altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-fluoroaniline
  • 2-(Cyclopropylmethoxy)-5-fluoroaniline
  • 2-(Cyclopropylmethoxy)-4,5-dichloroaniline

Uniqueness

2-(Cyclopropylmethoxy)-4,5-difluoroaniline is unique due to the presence of both cyclopropylmethoxy and difluoro groups, which confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-7-3-9(13)10(4-8(7)12)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFJJIVUMWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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